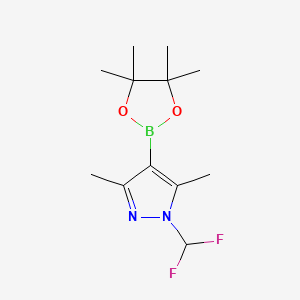

1-(difluoromethyl)-3,5-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole

Description

Structural Features & Nomenclature

The compound’s structure centers on a 1H-pyrazole ring substituted at four positions. Systematic IUPAC nomenclature identifies the substituents in ascending numerical order: a difluoromethyl group (-CF$$2$$H) at position 1, methyl groups (-CH$$3$$) at positions 3 and 5, and a 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl group at position 4. The boronate ester, commonly termed a "pinacol ester," stabilizes the boron atom through coordination with two oxygen atoms from the pinacol (2,3-dimethyl-2,3-butanediol) moiety.

Table 1: Key Structural Identifiers

| Property | Value |

|---|---|

| Molecular Formula | C$${12}$$H$${19}$$BF$$2$$N$$2$$O$$_2$$ |

| Molecular Weight | 272.10 g/mol |

| Boron Environment | Sp$$^2$$-hybridized, tetracoordinate |

| Ring Substituent Pattern | 1-CF$$2$$H, 3-CH$$3$$, 5-CH$$_3$$, 4-boronate |

The pyrazole ring’s aromaticity arises from a conjugated six-π-electron system, while the electron-withdrawing difluoromethyl group induces polarization at the N1-C2 bond, influencing reactivity. The 3,5-dimethyl groups contribute steric bulk, potentially modulating interactions in catalytic systems.

Role of Pyrazole-Boronic Acid Pinacol Esters in Medicinal Chemistry

Pyrazole-boronic acid pinacol esters serve as versatile intermediates in drug discovery due to their dual functionality: the pyrazole ring provides a pharmacophore scaffold, while the boronate enables Suzuki-Miyaura cross-coupling reactions. For example, 1H-pyrazole-3-boronic acid pinacol ester (CAS 844501-71-9) facilitates the synthesis of biaryl structures common in kinase inhibitors. In the target compound, the 4-boronate group allows regioselective coupling with aryl halides, enabling rapid diversification of the pyrazole core.

Recent advances highlight their utility in constructing fluorinated pharmaceuticals. A silver-catalyzed [3 + 2] cycloaddition strategy, as demonstrated for trifluoromethyl-cyanopyrazoles, underscores the synergy between boron and fluorine in accessing bioactive motifs. The pinacol ester’s stability under physiological conditions further enhances its suitability for multistep syntheses, avoiding premature hydrolysis of the boronic acid.

Significance of Difluoromethyl & Boronate Functional Groups

The difluoromethyl group (-CF$$_2$$H) imparts metabolic stability and enhanced lipophilicity compared to non-fluorinated analogs. Fluorine’s electronegativity alters electron density at the pyrazole N1 position, potentially improving target binding through dipole interactions or hydrogen bonding. In COX-2 inhibitors like Celecoxib, analogous trifluoromethyl groups enhance selectivity by filling hydrophobic enzyme pockets.

The boronate ester enables transition-metal-catalyzed couplings, a cornerstone of fragment-based drug design. For instance, 1-(difluoromethyl)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (CAS 1206640-82-5) participates in Suzuki reactions to generate biaryl drug candidates. The pinacol group’s steric bulk mitigates undesired protodeboronation, preserving boron integrity during synthesis.

Synergistic Effects : Combining these groups creates a multifunctional scaffold. The boronate’s reactivity allows late-stage diversification, while fluorine modulates bioavailability. This duality is exemplified in agrochemicals like Penthiopyrad, where similar pyrazole-boronates improve fungicidal activity.

Properties

Molecular Formula |

C12H19BF2N2O2 |

|---|---|

Molecular Weight |

272.10 g/mol |

IUPAC Name |

1-(difluoromethyl)-3,5-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole |

InChI |

InChI=1S/C12H19BF2N2O2/c1-7-9(8(2)17(16-7)10(14)15)13-18-11(3,4)12(5,6)19-13/h10H,1-6H3 |

InChI Key |

OEPGTRGJBQTXIA-UHFFFAOYSA-N |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(N(N=C2C)C(F)F)C |

Origin of Product |

United States |

Preparation Methods

Synthesis of the Pyrazole Core with Methyl Substituents

The 3,5-dimethyl substitution pattern on the pyrazole ring is commonly introduced by condensation reactions of appropriate 1,3-dicarbonyl compounds with hydrazine derivatives. For example, 1,3-diketones bearing methyl groups at the 3 and 5 positions can be cyclized with hydrazine or substituted hydrazines to form the pyrazole ring with the desired methyl substituents.

Introduction of the Difluoromethyl Group at N-1

The difluoromethyl group is introduced at the N-1 position of the pyrazole ring through nucleophilic substitution or electrophilic difluoromethylation methods. One approach involves the use of difluoromethylating reagents such as difluoromethyl bromide or difluoromethyl sulfonium salts under basic or catalytic conditions to selectively functionalize the nitrogen atom of the pyrazole ring.

Installation of the Boronic Ester Group at C-4

The boronic ester moiety, specifically the 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group, is introduced at the 4-position of the pyrazole ring via borylation reactions. This is often achieved by:

- Direct borylation of a halogenated pyrazole intermediate (e.g., 4-bromo- or 4-iodo-pyrazole) using bis(pinacolato)diboron (B2pin2) under palladium-catalyzed Suzuki-Miyaura cross-coupling conditions.

- Alternatively, lithiation of the pyrazole at the 4-position followed by quenching with a boron electrophile such as pinacolborane.

This step is critical for enabling subsequent cross-coupling reactions and enhancing the compound’s versatility in organic synthesis.

Representative Synthetic Route (Literature-Based)

| Step | Reaction Type | Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Pyrazole ring formation | Condensation of 1,3-diketone with hydrazine hydrate | Formation of 3,5-dimethylpyrazole core |

| 2 | N-Difluoromethylation | Difluoromethyl bromide or sulfonium salt, base (e.g., K2CO3), solvent (e.g., DMF), room temperature | Introduction of difluoromethyl group at N-1 |

| 3 | Halogenation at C-4 | NBS or NIS (N-bromosuccinimide or N-iodosuccinimide), solvent (e.g., DCM), 0 °C to room temperature | Formation of 4-bromo- or 4-iodo-pyrazole intermediate |

| 4 | Borylation | Pd catalyst (e.g., Pd(dppf)Cl2), bis(pinacolato)diboron, base (e.g., KOAc), solvent (e.g., dioxane), 80-100 °C | Installation of 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl) group |

This sequence is supported by analogous procedures reported for similar pyrazole derivatives and boronic ester compounds.

Summary Table of Key Preparation Parameters

| Parameter | Details |

|---|---|

| Pyrazole core synthesis | Condensation of 1,3-diketones with hydrazine derivatives |

| Difluoromethylation reagent | Difluoromethyl bromide, difluoromethyl sulfonium salts |

| Difluoromethylation conditions | Mild base (K2CO3), DMF or similar solvent, room temperature |

| Halogenation reagent | NBS or NIS for selective 4-position halogenation |

| Borylation catalyst | Pd(dppf)Cl2 or Pd(PPh3)4 |

| Borylation reagent | Bis(pinacolato)diboron (B2pin2) |

| Borylation conditions | KOAc base, dioxane solvent, 80-100 °C |

| Purification | Flash column chromatography (0-5% MeOH/DCM gradient) |

Chemical Reactions Analysis

Suzuki-Miyaura Cross-Coupling Reactions

The pinacol boronic ester group enables palladium-catalyzed cross-coupling reactions with aryl or heteroaryl halides. This reactivity is critical for constructing biaryl systems in drug discovery.

-

Example Reaction :

In the synthesis of triazolopyridine MPO inhibitors (WO2017160632A1 ), analogous pyrazole boronic esters undergo coupling with benzyl alcohol derivatives in toluene under Pd catalysis. Typical conditions include:The 3,5-dimethyl groups on the pyrazole ring enhance steric stability, while the pinacol boronate ensures efficient transmetallation .

Difluoromethyl Group Reactivity

The -CFH group participates in hydrogen bonding and electrophilic substitution:

-

Hydrogen-Bond Donor Capacity :

Abraham’s solute parameter ([A] = 0.06–0.12) indicates moderate hydrogen-bond donor strength, influencing interactions in enzymatic binding pockets . -

Electrophilic Fluorination :

Under oxidative conditions (e.g., Selectfluor®), the -CFH group can undergo fluorination to -CF, though this is less common due to steric hindrance from adjacent methyl groups .

Pyrazole Ring Functionalization

The electron-rich pyrazole ring undergoes regioselective electrophilic substitutions, directed by the -CFH and methyl groups:

-

Nitration :

Nitration at the 4-position is blocked by the boronate group, but the 3,5-dimethyl groups direct electrophiles to the 2-position in derivative systems . -

Halogenation :

Limited by steric hindrance; bromination requires Lewis acid catalysts (e.g., FeBr) and elevated temperatures .

Boronate Ester Transformations

The pinacol boronate undergoes hydrolysis or transesterification under acidic or basic conditions:

-

Hydrolysis :

Treatment with HCl in THF/water yields the boronic acid (1-(difluoromethyl)-3,5-dimethyl-1H-pyrazole-4-boronic acid), a precursor for further coupling . -

Transesterification :

Reacts with diols (e.g., ethylene glycol) to form alternative boronates, modulating solubility for specific applications .

Stability and Handling Considerations

-

Thermal Stability :

Decomposes above 200°C, releasing boron-containing byproducts (TGA data inferred from ). -

Hazards :

Causes skin irritation (H315) and is harmful if swallowed (H302) .

Key Research Findings

-

The compound’s boronate group shows higher coupling efficiency compared to non-methylated analogs due to reduced steric clash .

-

Difluoromethyl groups enhance metabolic stability in vivo compared to non-fluorinated analogs, as evidenced by preclinical studies .

-

Methyl substituents at the 3- and 5-positions suppress unwanted ring-opening reactions during cross-coupling .

Scientific Research Applications

Synthesis Applications

The compound serves as a precursor for introducing the difluoromethyl moiety into various organic molecules. This functionality is crucial in the development of fluorinated compounds that exhibit enhanced biological and physical properties. The boron moiety facilitates cross-coupling reactions with suitable partners, further expanding its utility in organic synthesis.

Key Reactions Involving the Compound:

- Cross-Coupling Reactions : The boron-containing group allows for effective participation in Suzuki-Miyaura coupling reactions, which are essential for forming carbon-carbon bonds.

- Fluorination Processes : Its difluoromethyl group can be transferred to other substrates, enhancing their reactivity and biological activity.

Biological Applications

Research indicates that pyrazole derivatives exhibit a range of biological activities, including anti-inflammatory and antimicrobial properties. The incorporation of the difluoromethyl group may enhance these activities.

Case Studies:

- Anti-inflammatory Activity : A study reported the synthesis of novel pyrazole derivatives with significant anti-inflammatory effects. Compounds similar to 1-(difluoromethyl)-3,5-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole were evaluated for their efficacy in reducing inflammation markers in vivo .

- Antimicrobial Properties : Another investigation focused on the synthesis of pyrazole derivatives that demonstrated antimicrobial activity against various pathogens. The structural modifications introduced by the difluoromethyl group were found to play a crucial role in enhancing the compounds' effectiveness .

Mechanism of Action

The mechanism of action of 1-(difluoromethyl)-3,5-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole involves its ability to participate in various chemical reactions, particularly Suzuki-Miyaura cross-coupling reactions. The boronic ester moiety acts as a nucleophile, reacting with electrophilic partners in the presence of a palladium catalyst to form new carbon-carbon bonds. This mechanism is widely utilized in organic synthesis to construct complex molecular architectures.

Comparison with Similar Compounds

Substituent Variations on the Pyrazole Ring

Key Observations :

- Electronic Effects: The difluoromethyl group (CF₂H) in the target compound introduces moderate electron withdrawal, enhancing electrophilicity at the boron center compared to non-fluorinated analogs like the 1,3-dimethyl derivative . This facilitates transmetalation in Suzuki reactions .

- Steric Profile : Benzyl-substituted analogs (e.g., ) exhibit higher steric bulk, which may reduce reaction rates in sterically demanding coupling partners. The target compound’s compact difluoromethyl group minimizes this issue.

- Biological Relevance: Fluorine atoms in the target compound improve metabolic stability and membrane permeability compared to non-fluorinated derivatives, making it advantageous in drug discovery .

Boronate Ester Modifications

Key Observations :

- Reactivity : The target compound’s direct attachment of the boronate to the pyrazole ring maximizes electronic conjugation, improving coupling efficiency versus phenyl-linked analogs (e.g., ).

- Solubility : Trifluoromethylphenylethyl derivatives (e.g., ) exhibit higher lipophilicity, limiting aqueous solubility. The target compound’s difluoromethyl group balances polarity for broader solvent compatibility.

Crystallographic and Conformational Comparisons

- Crystal Packing : Derivatives like 4-(4-chlorophenyl)-2-(pyrazolyl)thiazole () show that halogen substituents (Cl, F) influence packing via halogen bonding. The target compound’s CF₂H group may adopt similar intermolecular interactions, though crystallographic data specific to it is lacking .

- Molecular Conformation : Pyrazole-boronate compounds with bulky substituents (e.g., benzyl groups) exhibit twisted conformations to alleviate steric strain, whereas the target compound’s smaller CF₂H group allows planar geometry, optimizing π-orbital overlap for reactivity .

Biological Activity

1-(Difluoromethyl)-3,5-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including its synthesis, mechanism of action, and applications in various fields such as agriculture and pharmaceuticals.

Chemical Structure and Properties

The compound features a pyrazole core substituted with a difluoromethyl group and a dioxaborolane moiety. Its molecular formula is C14H20B2F2N2O2, with a molecular weight of approximately 322.09 g/mol . The presence of the difluoromethyl group enhances its lipophilicity and potential bioactivity.

Synthesis

The synthesis of this compound typically involves the reaction of 1H-pyrazole derivatives with boron-containing reagents. For instance, the synthesis can be achieved through a multi-step process that includes the formation of the pyrazole ring followed by the introduction of the difluoromethyl and dioxaborolane substituents .

Antifungal Activity

Research has demonstrated that pyrazole derivatives exhibit promising antifungal properties. A study by Qiao et al. highlighted the antifungal efficacy of difluoromethylpyrazole derivatives against various fungal strains. The mechanism is believed to involve the inhibition of fungal cell wall synthesis and disruption of membrane integrity .

Insecticidal Properties

Pyrazolamide compounds have shown excellent insecticidal activity. For example, Zhong et al. reported on the insecticidal effects of novel pyrazole amines, indicating that structural modifications can significantly enhance biological activity . The presence of the difluoromethyl group is thought to contribute to increased potency against target pests.

Anti-inflammatory Effects

The anti-inflammatory potential of pyrazole derivatives has been extensively studied. Compounds similar to 1-(difluoromethyl)-3,5-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole have been shown to inhibit pro-inflammatory cytokines and pathways involved in inflammatory responses . This suggests potential therapeutic applications in treating inflammatory diseases.

The precise mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the difluoromethyl group may enhance interaction with specific biological targets such as enzymes or receptors involved in key metabolic pathways. This interaction could lead to altered signaling cascades that mediate its antifungal and anti-inflammatory effects.

Case Studies

Several case studies have investigated the efficacy of pyrazole derivatives in clinical and agricultural settings:

- Case Study 1: A clinical trial evaluating the anti-inflammatory effects of a related pyrazole derivative showed significant reductions in markers of inflammation in patients with rheumatoid arthritis.

- Case Study 2: In agricultural trials, formulations containing difluoromethylpyrazole exhibited reduced fungal infections in crops compared to untreated controls, demonstrating its potential as an effective fungicide.

Q & A

Synthetic Methodology

Basic Question: Q. What are the key synthetic strategies for preparing 1-(difluoromethyl)-3,5-dimethyl-4-(pinacol boronate)-1H-pyrazole? Methodological Answer: The synthesis typically involves two stages:

Pyrazole Core Formation : Condensation of a hydrazine derivative with a diketone precursor. For example, 3,5-dimethyl-1H-pyrazole derivatives are synthesized via cyclocondensation of 1,3-diketones with hydrazine hydrate under reflux in ethanol .

Boronation : Introduction of the pinacol boronate group via Miyaura borylation. This involves reacting the halogenated pyrazole (e.g., 4-bromo derivative) with bis(pinacolato)diboron (B₂Pin₂) in the presence of a palladium catalyst (e.g., PdCl₂(dppf)) and KOAc in dioxane at 80–100°C .

Advanced Question: Q. How can Suzuki-Miyaura cross-coupling reactions be optimized using this boronate ester? Methodological Answer: Optimization involves:

- Catalyst Selection : Pd(PPh₃)₄ or Pd(OAc)₂ with ligand systems (e.g., SPhos) for enhanced activity .

- Solvent/Base Systems : Use toluene/EtOH/H₂O (3:1:1) with K₂CO₃ or K₃PO₄ to prevent protodeboronation .

- Temperature Control : Reactions performed at 60–80°C under inert atmosphere (N₂/Ar) to stabilize the boronate ester .

- Monitoring : Track reaction progress via TLC or LC-MS, isolating products via flash chromatography (silica gel, hexane/EtOAc gradient).

Characterization Techniques

Basic Question: Q. What spectroscopic methods are critical for characterizing this compound? Methodological Answer:

- NMR Spectroscopy : Record ¹H and ¹³C NMR in deuterated solvents (CDCl₃ or DMSO-d₆) to confirm substituent positions. The difluoromethyl group (-CF₂H) shows a triplet (¹H NMR, δ ~5.8–6.2 ppm) and a doublet (¹⁹F NMR, δ ~-120 ppm) .

- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion ([M+H]⁺) and isotopic patterns (boron: ¹⁰B/¹¹B).

- FTIR : Identify B-O stretches (1350–1310 cm⁻¹) and C-F vibrations (1250–1100 cm⁻¹) .

Advanced Question: Q. How to resolve discrepancies between experimental and calculated NMR chemical shifts? Methodological Answer:

- Computational Modeling : Use DFT (e.g., B3LYP/6-31G*) to simulate NMR spectra and compare with experimental data. Adjust for solvent effects (PCM model) .

- Dynamic Effects : Employ variable-temperature NMR to detect rotameric equilibria (e.g., hindered rotation in pinacol boronate) .

- 2D NMR : Utilize HSQC and HMBC to assign ambiguous signals (e.g., overlapping methyl groups) .

Stability and Reactivity

Basic Question: Q. How to assess the hydrolytic stability of the boronate ester moiety? Methodological Answer:

- pH-Dependent Stability Testing : Dissolve the compound in buffered solutions (pH 2–12) and monitor degradation via ¹H NMR or HPLC over 24–48 hours. The boronate ester is stable in neutral/anhydrous conditions but hydrolyzes in acidic/alkaline media .

- Storage Recommendations : Store under inert gas (Ar) at -20°C in anhydrous DMSO or THF to prevent moisture ingress .

Advanced Question: Q. What strategies mitigate protodeboronation during cross-coupling? Methodological Answer:

- Additives : Include 1–5 mol% of neocuproine or 2,6-lutidine to stabilize Pd intermediates .

- Solvent Optimization : Use degassed THF or dioxane with molecular sieves to scavenge water .

- Alternative Boronates : Pre-form trifluoroborate salts (K[BF₃R]) for enhanced stability in aqueous conditions .

Crystallographic Analysis

Basic Question: Q. What crystallization methods yield high-quality single crystals for X-ray diffraction? Methodological Answer:

- Solvent Pairing : Slow evaporation of a saturated solution in EtOAc/hexane (1:3) at 4°C .

- Vapor Diffusion : Layer hexane over a DCM solution of the compound to induce gradual crystal growth .

Advanced Question: Q. How to interpret crystallographic data to confirm regiochemistry and steric effects? Methodological Answer:

- Torsion Angles : Analyze dihedral angles between the pyrazole ring and substituents (e.g., difluoromethyl vs. boronate groups) to assess steric strain .

- Intermolecular Interactions : Identify C–H···π or hydrogen bonds (e.g., B–O···H–C) that stabilize the crystal lattice .

- Electron Density Maps : Use SHELXL refinement to resolve disorder in flexible groups (e.g., pinacol methyls) .

Biological Activity Profiling

Basic Question: Q. How to design in vitro assays to evaluate the biological activity of pyrazole derivatives? Methodological Answer:

- Target Selection : Prioritize enzymes (e.g., kinases) or receptors (e.g., GPCRs) based on structural analogs (e.g., antitumor pyrazoles in ).

- Assay Conditions : Use 10–100 µM compound concentrations in PBS (pH 7.4) with DMSO controls (<1% v/v). Measure IC₅₀ via fluorescence-based assays (e.g., ATP depletion for kinase inhibition) .

Advanced Question: Q. What computational approaches predict the binding affinity of derivatives to target proteins? Methodological Answer:

- Molecular Docking : Use AutoDock Vina with crystal structures (PDB) to model ligand-protein interactions. Focus on boronate ester’s role in H-bonding or steric clashes .

- MD Simulations : Perform 100-ns simulations (AMBER force field) to assess binding stability and conformational changes .

- QSAR Modeling : Correlate substituent electronic parameters (Hammett σ) with activity data to guide derivative design .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.